2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid
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Overview
Description
2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group attached to a benzoic acid moiety, with additional functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid typically involves multiple steps, starting with the preparation of the hexahydropyrimidinyl intermediate. This intermediate is then subjected to diazotization reactions to introduce the diazenyl group. The final step involves the coupling of the diazenyl intermediate with benzoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and nanocomposites .
Mechanism of Action
The mechanism of action of 2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(4-Hydroxynaphthalen-1-yl)diazenyl]benzoic acid: Similar in structure but with a naphthalene ring instead of a hexahydropyrimidinyl group.
4-[(2-(4-(Pyridin-3-yl)methoxy)phenyl)diazenyl]benzoic acid: Contains a pyridine moiety, offering different reactivity and applications.
Uniqueness
2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid is unique due to its combination of a diazenyl group with a hexahydropyrimidinyl and benzoic acid moiety.
Properties
CAS No. |
91136-17-3 |
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Molecular Formula |
C11H8N4O4S |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
2-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C11H8N4O4S/c16-8-7(9(17)13-11(20)12-8)15-14-6-4-2-1-3-5(6)10(18)19/h1-4,7H,(H,18,19)(H2,12,13,16,17,20) |
InChI Key |
GBEWHMZEBGGVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
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